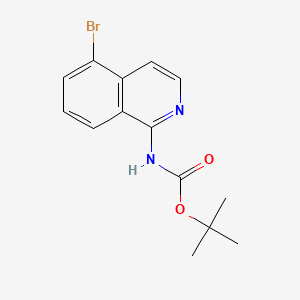

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

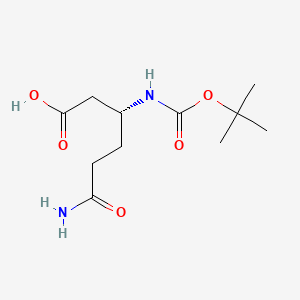

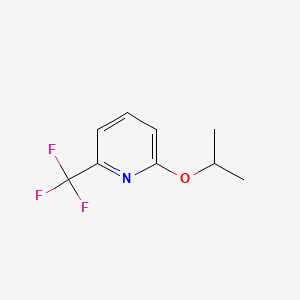

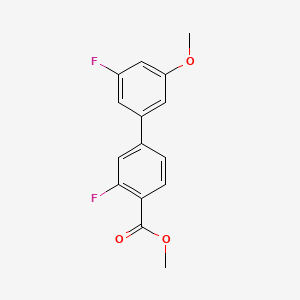

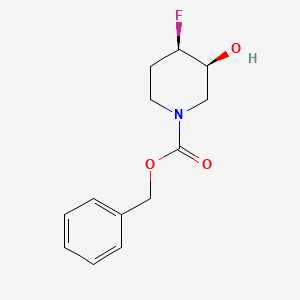

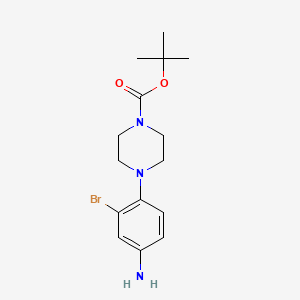

“tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It is used in various chemical reactions due to its structure and properties .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromophenyl group and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” is 341.24 g/mol. It has a complexity of 335 and a topological polar surface area of 32.8 Ų .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Bioactive Molecules

- Application : 1-Boc-piperazine can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .

- Method : The exact method can vary depending on the specific bioactive molecule being synthesized. Generally, it involves reactions with various aryl halides .

- Results : The result is a variety of bioactive molecules, which can have various applications in medicinal chemistry .

-

Preparation of Piperazine Derivatives

- Application : It is used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .

- Method : The exact method can vary, but it generally involves reactions with phenoxyphenyl compounds .

- Results : The result is a series of piperazine derivatives, which can have various applications in medicinal chemistry .

-

Synthesis of Polymers

- Application : It is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

- Method : The polymerization process involves the reaction of the monomer with a cationic initiator, followed by the addition of 1-Boc-piperazine to terminate the polymer chain .

- Results : The result is a polymer with potential applications in drug delivery and other areas .

-

Buchwald-Hartwig Amination

- Application : 1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .

- Method : The reaction is typically carried out in the presence of a palladium catalyst and a suitable base .

- Results : The result is a variety of amine derivatives, which can have various applications in medicinal chemistry .

-

Synthesis of Indazole DNA Gyrase Inhibitors

- Application : It can be used to synthesize monosubstituted piperazines, e.g. in the synthesis of indazole DNA gyrase inhibitors .

- Method : The exact method can vary depending on the specific inhibitor being synthesized. Generally, it involves reactions with various indazole compounds .

- Results : The result is a variety of DNA gyrase inhibitors, which can have applications in the treatment of bacterial infections .

-

Synthesis of Piperazine Containing Drug Substances

- Application : It can be used to synthesize piperazine containing drug substances, such as trazodone .

- Method : The exact method can vary depending on the specific drug being synthesized. Generally, it involves reactions with various aryl halides .

- Results : The result is a variety of piperazine containing drug substances, which can have various applications in the treatment of mental health disorders .

-

Preparation of (m-phenoxy)phenyl Substituted Piperazine Derivatives

- Application : 1-Boc-piperazine may be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives .

- Method : The exact method can vary, but it generally involves reactions with phenoxyphenyl compounds .

- Results : The result is a series of piperazine derivatives, which can have various applications in medicinal chemistry .

-

Termination Step During Synthesis of α,β-poly(2-oxazoline) Lipopolymers

- Application : It is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

- Method : The polymerization process involves the reaction of the monomer with a cationic initiator, followed by the addition of 1-Boc-piperazine to terminate the polymer chain .

- Results : The result is a polymer with potential applications in drug delivery and other areas .

-

Synthesis of Monosubstituted Piperazine Intermediates

- Application : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .

- Method : The exact method can vary depending on the specific bioactive molecule being synthesized. Generally, it involves reactions with various aryl halides .

- Results : The result is a variety of bioactive molecules, which can have various applications in medicinal chemistry .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPRIGMZKJEVEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716648 |

Source

|

| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

CAS RN |

1314985-71-1 |

Source

|

| Record name | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.